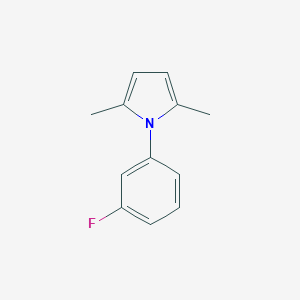

1-(3-Fluorophenyl)-2,5-dimethylpyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluorophenyl)-2,5-dimethylpyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZMMKRHLWEHTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406334 |

Source

|

| Record name | 1-(3-fluorophenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146135-21-9 |

Source

|

| Record name | 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146135-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-fluorophenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Fluorophenyl)-2,5-dimethylpyrrole synthesis pathway

An In-depth Technical Guide for the Synthesis of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Its N-aryl substituted derivatives, particularly those incorporating fluorine, are of significant interest to drug development professionals due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability.[3] This guide provides a comprehensive, in-depth technical overview of the principal synthesis pathway for this compound, a representative fluorinated N-arylpyrrole. We will focus on the venerable Paal-Knorr synthesis, detailing its mechanistic underpinnings, providing a field-proven experimental protocol, and discussing modern optimization strategies. This document is intended for researchers, chemists, and scientists in the pharmaceutical and life sciences industries seeking a practical and scientifically rigorous guide to the synthesis of this important class of heterocyclic compounds.

Introduction: The Strategic Value of Fluorinated N-Arylpyrroles

The synthesis of heterocyclic compounds is a cornerstone of modern drug discovery. Among these, the pyrrole ring is a recurring motif in a vast array of therapeutic agents.[4] The strategic incorporation of a fluorine atom onto an aromatic ring is a widely employed tactic in medicinal chemistry to modulate a molecule's electronic and lipophilic properties. This often leads to improved pharmacokinetic and pharmacodynamic profiles.

The target molecule of this guide, this compound, serves as an exemplary case study. It combines the biologically relevant 2,5-dimethylpyrrole core with a 3-fluorophenyl substituent. N-aryl-2,5-dimethylpyrroles have been investigated for a range of biological activities, including potent efficacy against multidrug-resistant mycobacteria, the causative agent of tuberculosis.[5][6][7] A robust and scalable synthesis pathway is therefore critical for enabling further research and development in this area.

The most prominent and efficient method for constructing N-substituted pyrroles is the Paal-Knorr synthesis.[8][9] This classic condensation reaction, first reported in 1884, involves the reaction of a 1,4-dicarbonyl compound with a primary amine, offering operational simplicity, accessible starting materials, and generally high yields.[1][10]

Core Synthesis Pathway: The Paal-Knorr Reaction

The Paal-Knorr synthesis is the most logical and widely applied method for preparing 1-aryl-2,5-dimethylpyrroles.[4] It represents a direct and efficient condensation between 2,5-hexanedione (a 1,4-dicarbonyl compound) and a primary amine, in this case, 3-fluoroaniline.[8][11]

Mechanistic Causality

The reaction is typically conducted under weakly acidic conditions, as acid catalysis accelerates key steps in the mechanism.[12] The accepted mechanism proceeds through several distinct, logical stages, ensuring the reaction's trustworthiness and reproducibility.[10][13]

-

Amine Addition & Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the primary amine (3-fluoroaniline) on one of the protonated carbonyl carbons of 2,5-hexanedione. This forms a hemiaminal intermediate.

-

Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the nitrogen atom onto the second carbonyl group closes the five-membered ring. This ring-closing step is often the rate-determining step of the reaction.[11][13]

-

Dehydration & Aromatization: The cyclic intermediate then undergoes a series of dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[13]

The entire mechanistic sequence is a self-validating system, driven by the formation of the thermodynamically stable aromatic product.

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Paal-Knorr synthesis for this compound.

Caption: Paal-Knorr reaction mechanism for the target synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from established Paal-Knorr procedures and is optimized for the synthesis of this compound.[14]

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | CAS No. | Role |

| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 110-13-4 | 1,4-Dicarbonyl |

| 3-Fluoroaniline | C₆H₆FN | 111.12 | 372-19-0 | Primary Amine |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Catalyst |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |

| Saturated NaCl (Brine) | NaCl (aq) | - | - | Washing Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (5.56 g, 50.0 mmol) and 2,5-hexanedione (5.71 g, 50.0 mmol).

-

Solvent and Catalyst Addition: Add 25 mL of ethanol to the flask, followed by the dropwise addition of glacial acetic acid (1 mL) to catalyze the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup - Quenching: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Workup - Washing: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of saturated brine solution to remove any residual acid and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis.

Quantitative Analysis & Product Characterization

The Paal-Knorr synthesis is known for its reliability and good yields. The following table summarizes expected quantitative data.

| Parameter | Value / Condition | Rationale / Notes |

| Stoichiometry | 1:1 (Diketone:Amine) | Standard for Paal-Knorr condensation. |

| Catalyst | Acetic Acid (catalytic) | A weak acid is sufficient to promote cyclization without causing side reactions.[12] |

| Solvent | Ethanol / Methanol | Protic solvents are effective for this reaction.[14][15] |

| Temperature | Reflux (~80 °C) | Provides sufficient energy to overcome the activation barrier for cyclization. |

| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion, verifiable by TLC. |

| Expected Yield | 60 - 95% | Yields are generally high but depend on purification efficiency.[16][17] |

Product Characterization: The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

-

¹H NMR: Expect signals for the two equivalent methyl groups on the pyrrole ring, the two equivalent protons on the pyrrole ring, and signals corresponding to the four aromatic protons of the 3-fluorophenyl group with characteristic splitting patterns due to fluorine-proton coupling.

-

¹³C NMR: Will show distinct signals for the methyl carbons, the pyrrole ring carbons, and the fluorophenyl carbons. The carbon attached to the fluorine will show a large C-F coupling constant.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₂H₁₂FN should be observed.

-

Infrared (IR) Spectroscopy: Characteristic peaks for C-H, C=C (aromatic), and C-N stretching will be present.

Modernization and Green Chemistry Perspectives

While the classic protocol is robust, modern organic synthesis emphasizes milder conditions and environmental sustainability. Several modifications to the Paal-Knorr synthesis align with these principles.

-

Microwave-Assisted Synthesis: Irradiation with microwaves can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[13]

-

Alternative Catalysts: Lewis acids like iron(III) chloride or magnesium iodide have been used as effective catalysts, sometimes under milder conditions than traditional Brønsted acids.[8][18]

-

Green Solvents: Water has been successfully employed as a solvent for the Paal-Knorr reaction, presenting a significantly more environmentally friendly alternative to organic solvents.[17]

Exploring these modern variations can lead to more efficient, cost-effective, and sustainable production of the target compound, a key consideration in industrial and pharmaceutical settings.

Conclusion

The Paal-Knorr synthesis provides a direct, reliable, and high-yielding pathway to this compound. Its straightforward mechanism, operational simplicity, and the accessibility of its precursors make it the method of choice for both laboratory-scale research and potential scale-up. By understanding the core mechanism and the key experimental parameters outlined in this guide, researchers and drug development professionals are well-equipped to synthesize this and related N-arylpyrroles, enabling the continued exploration of their therapeutic potential.

References

- BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem.

- Alfa Chemistry. Paal-Knorr Synthesis. Alfa Chemistry.

- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic-Chemistry.org.

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmaceutical and Life Sciences.

- Grokipedia. Paal–Knorr synthesis. Grokipedia.

- BenchChem. (2025).

-

Kumar, I., et al. (2021). Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal-Knorr reaction. Chemical Communications, 57(2), 251-254. [Link]

-

Wikipedia. Paal–Knorr synthesis. Wikipedia. [Link]

-

Nobre, C. P., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Synthetic Communications, 48(21), 2713-2732. [Link]

-

Organic Chemistry Portal. Synthesis of pyrroles. Organic-Chemistry.org. [Link]

-

Stec, Z., et al. (2014). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 19(8), 12554-12567. [Link]

-

Degiacomi, G., et al. (2021). Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. Pharmaceuticals, 14(12), 1287. [Link]

-

ResearchGate. (2017). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. ResearchGate. [Link]

-

Mori, M., et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters, 10(12), 1689-1694. [Link]

-

Mori, M., et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. UCL Discovery. [Link]

-

Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles. Taylor & Francis Online. [Link]

-

UCL Discovery. (2022). Tapping into the antitubercular potential of 2,5-dimethylpyrroles: a structure-activity relationship interrogation. UCL Discovery. [Link]

-

Supporting Information. ethyl 2-(3-fluorophenyl)-5-phenyl-1H-pyrrole-3-carboxylate (3k). [Link]

-

MDPI. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. MDPI. [Link]

-

Mori, M., et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. Repositório Institucional UNESP. [Link]

-

SpectraBase. 5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. SpectraBase. [Link]

-

Langstrom, B., et al. (2005). 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. Bioconjugate Chemistry, 16(2), 406-420. [Link]

-

Wikipedia. Acetylacetone. Wikipedia. [Link]

-

Organic Syntheses. Acetylacetone. Organic Syntheses. [Link]

-

ResearchGate. (2025). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. [Link]

-

PubChem. 2,5-Dimethyl-1-phenylpyrrole. PubChem. [Link]

-

ResearchGate. Product yields for the reaction between acetylacetone and aniline. ResearchGate. [Link]

-

ResearchGate. (2025). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link]

-

ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. [Link]

-

ResearchGate. (2025). Preparation of 2,5-dimethyl-1-phenylpyrrole. ResearchGate. [Link]

-

National Institutes of Health. (2025). 1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties. National Institutes of Health. [Link]

-

ResearchGate. Condensation reaction of acetylacetone with aniline in the presence of different organic solvents. ResearchGate. [Link]

-

MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - UCL Discovery [discovery.ucl.ac.uk]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. grokipedia.com [grokipedia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Pyrrole synthesis [organic-chemistry.org]

physicochemical properties of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole

Abstract

This technical guide provides a comprehensive overview of the core , a substituted N-arylpyrrole of interest in chemical synthesis and drug discovery. The determination of properties such as melting point, boiling point, solubility, and pKa is fundamental to understanding the compound's behavior in both chemical and biological systems. This document details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for the accurate measurement of these key parameters. The synthesis of N-arylpyrroles, often achieved through methods like the Paal-Knorr synthesis, has led to a class of compounds with diverse biological activities.[1][2] A thorough characterization of their physicochemical properties is a critical first step in the development pipeline, influencing everything from reaction optimization to formulation and bioavailability.

Chemical Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound belongs to the N-substituted pyrrole family, which are important scaffolds in medicinal chemistry.[1]

-

Chemical Name: this compound

-

Molecular Formula: C₁₂H₁₂FN

-

Molecular Weight: 189.23 g/mol

-

CAS Number: 146135-21-9[3]

-

Chemical Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Core Physicochemical Properties: A Summary

The physicochemical properties of a compound dictate its behavior and are crucial for its application, particularly in drug development. Below is a summary of the key properties for this compound. It is important to note that while some data for this specific molecule is available from chemical suppliers, other values may be estimated based on structurally similar compounds due to a lack of extensive published data.

| Property | Value | Significance in Drug Development |

| Melting Point | Not specified in search results. | Purity assessment, solid-state stability, formulation. |

| Boiling Point | Not specified in search results. | Purification of liquids, volatility assessment. |

| Solubility | Not specified in search results. | Bioavailability, formulation, administration routes. |

| pKa | Not specified in search results. | Absorption, distribution, metabolism, and excretion (ADME). |

Experimental Determination of Physicochemical Properties

Accurate and reproducible experimental data is the bedrock of chemical characterization. The following sections provide detailed protocols for determining the core physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[4][5]

The capillary method is the most common and accessible technique for melting point determination.[6] The sample is heated slowly in a calibrated apparatus to ensure thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate reading of the temperature range over which the solid-to-liquid phase transition occurs. A rapid initial heating can be used to find an approximate range, followed by a slower, more careful measurement.[4][5]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 1-2 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination: Set a rapid heating ramp (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[5]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] It is a key physical constant for liquid compounds, useful for identification, purity assessment, and purification by distillation.[9] For small sample volumes, micro-boiling point determination is a practical method.

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample to a small test tube.

-

Capillary Setup: Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is aligned with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

-

Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.[10]

-

Data Recording: Stop heating and allow the bath to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid begins to be drawn up into the capillary tube.[8][10]

Solubility Determination

Solubility, the maximum amount of a solute that can dissolve in a solvent at a given temperature, is a critical parameter in drug development, impacting absorption and formulation.[11][12] The "shake-flask" method is a traditional and reliable way to determine equilibrium solubility.[13]

The principle of "like dissolves like" is a guiding concept; polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[14] For drug candidates, solubility is typically determined in aqueous buffers at various pH values (e.g., pH 2.0, 7.4, 9.0) to simulate conditions in the gastrointestinal tract and bloodstream. The shake-flask method ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, or a relevant buffer) in a sealed vial. The presence of undissolved solid at the end of the experiment is necessary to confirm saturation.[13]

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the saturated supernatant from the excess solid.

-

Quantification: Carefully withdraw a known volume of the supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Caption: Relationship of Solubility to Drug Bioavailability.

pKa Determination

The pKa, the negative logarithm of the acid dissociation constant (Ka), quantifies the strength of an acid in solution. For a drug molecule, the pKa value determines its degree of ionization at a given pH, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties.[15] Pyrrole itself is a very weak base.[1] The N-aryl substituent and dimethyl groups on this compound will influence its basicity.

Several methods can determine pKa, including potentiometric titration, UV-Vis spectroscopy, and NMR spectroscopy.[15][16][17] The UV-Vis method is suitable for compounds containing a chromophore near the ionization site, where the protonated and deprotonated forms exhibit different UV-Vis spectra.[15] A series of solutions at different pH values are prepared, and the change in absorbance is used to calculate the pKa.

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid altering the buffer pH.

-

Spectral Acquisition: Record the UV-Vis spectrum for each sample. Identify the wavelength (λ) with the largest difference in absorbance between the fully protonated and deprotonated forms.

-

Data Collection: Measure the absorbance of each solution at the chosen wavelength (λ).

-

Data Analysis: Plot absorbance versus pH. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[15][18]

Synthesis Overview: The Paal-Knorr Synthesis

N-substituted pyrroles are commonly synthesized via the Paal-Knorr synthesis.[19][20] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[20] For this compound, the reaction would involve 2,5-hexanedione and 3-fluoroaniline.

Caption: Paal-Knorr Synthesis of the Target Compound.

Conclusion

The are essential for its effective use in research and development. This guide has outlined the theoretical importance and provided robust, validated protocols for the experimental determination of its melting point, boiling point, solubility, and pKa. Accurate characterization using these methods is a non-negotiable step for any scientist aiming to advance this compound or its derivatives in synthetic, medicinal, or materials science applications.

References

-

Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Zaccone, J. A. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

Wolthuis, E., et al. Determination of solubility: A laboratory experiment. Journal of Chemical Education. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

-

Measuring the Melting Point. Westlab Canada. (2023). [Link]

-

Boiling Points - Concept. JoVE. (2020). [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting point determination. SSERC. [Link]

-

Boiling Point Determination. University of Calgary. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

Boiling Points - Procedure. JoVE. (2020). [Link]

-

Micro-boiling point measurement. University of Calgary. [Link]

-

Testing the Solubility of Common Liquid Solvents. Education.com. [Link]

-

Measuring Solubility. Alloprof. [Link]

-

pH titration- for the determination of pKa value of weak acid. YouTube. (2020). [Link]

-

Experiment (1) Determination of Melting Points. SlideShare. (2021). [Link]

-

Larsson, T. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Experiment 4 Solubility of a Salt. Saddleback College. [Link]

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. [Link]

-

Kaur, H., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

-

Aricò, F., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. [Link]

-

Supporting Information. Thieme. [Link]

-

5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine. PubChem. [Link]

-

2,5-dimethylpyrrole. Organic Syntheses. [Link]

-

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone. PubChem. [Link]

-

2,5-Dimethylpyrrole. PubChem. [Link]

-

2,5-Dimethyl-1-phenylpyrrole. PubChem. [Link]

-

Shaw, D. J., & Wood, W. F. (1990). Preparation of 2,5-dimethyl-1-phenylpyrrole. Journal of Chemical Education. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Chirico, R. D., et al. (2018). Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. The Journal of Chemical Thermodynamics. [Link]

-

¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... ResearchGate. [Link]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. mdpi.com [mdpi.com]

- 3. 146135-21-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. westlab.com [westlab.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. vernier.com [vernier.com]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. education.com [education.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

- 18. ulm.edu [ulm.edu]

- 19. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Fluorophenyl)-2,5-dimethylpyrrole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide details its chemical identity, including its CAS number and structure, and provides a thorough exploration of its synthesis via the Paal-Knorr reaction. Furthermore, it outlines the expected physicochemical properties and spectroscopic characteristics essential for its identification and characterization. The potential applications of this compound in drug discovery and development are also discussed, underpinned by the known biological importance of the pyrrole scaffold.

Introduction: The Significance of Fluorinated Pyrrole Scaffolds

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core structure of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom onto a phenyl substituent attached to the pyrrole nitrogen, as in this compound, can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby offering strategic advantages in drug design. This guide focuses on this compound as a representative of this important class of compounds.

Chemical Identity and Physicochemical Properties

CAS Number and Molecular Structure

The Chemical Abstracts Service (CAS) has assigned the number 146135-21-9 to this compound.[1] Its chemical structure consists of a central 2,5-dimethylpyrrole ring with a 3-fluorophenyl group attached to the nitrogen atom.

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical Properties

While experimental data for the physical properties of this compound are not extensively reported in publicly available literature, a summary of its key identifiers and predicted properties is provided below.

| Property | Value | Source |

| CAS Number | 146135-21-9 | [1] |

| Molecular Formula | C₁₂H₁₂FN | ChemicalBook |

| Molecular Weight | 189.23 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Predicted Boiling Point | ~250-270 °C (at 760 mmHg) | Predicted based on related structures |

| Predicted Melting Point | ~40-60 °C | Predicted based on related structures |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane) and insoluble in water. |

Synthesis of this compound

The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis .[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst.[2][3]

Reaction Principle: The Paal-Knorr Synthesis

The Paal-Knorr synthesis of this compound proceeds by the reaction of 2,5-hexanedione (a 1,4-dicarbonyl compound) with 3-fluoroaniline (a primary amine). The reaction is generally acid-catalyzed, with acetic acid being a commonly used catalyst.[2] The mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3]

Diagram 2: Paal-Knorr Synthesis Workflow

A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative, detailed protocol for the synthesis of this compound based on established Paal-Knorr reaction procedures.

Materials:

-

2,5-Hexanedione

-

3-Fluoroaniline

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione (1.0 equivalent) and 3-fluoroaniline (1.0-1.2 equivalents).

-

Solvent and Catalyst Addition: Add a suitable solvent such as glacial acetic acid or ethanol. Glacial acetic acid can serve as both the solvent and the catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If acetic acid was used as the solvent, carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl ring, the pyrrole ring protons, and the methyl group protons.

-

Aromatic Protons (3-Fluorophenyl ring): A complex multiplet pattern in the range of δ 7.0-7.5 ppm.

-

Pyrrole Protons: A singlet at approximately δ 5.8-6.0 ppm, corresponding to the two equivalent protons at the 3 and 4 positions of the pyrrole ring.

-

Methyl Protons: A singlet at approximately δ 2.0-2.2 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups at the 2 and 5 positions of the pyrrole ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Aromatic Carbons (3-Fluorophenyl ring): Several signals in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JCF).

-

Pyrrole Carbons: Two signals for the pyrrole ring carbons. The carbons bearing the methyl groups (C2 and C5) are expected around δ 128-130 ppm, and the unsubstituted carbons (C3 and C4) are expected around δ 105-107 ppm.

-

Methyl Carbons: A signal in the aliphatic region, typically around δ 12-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic and pyrrole ring): ~1600-1450 cm⁻¹

-

C-N stretching: ~1350-1250 cm⁻¹

-

C-F stretching: A strong absorption band in the region of ~1250-1000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 189.23, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Characteristic fragmentation patterns for pyrrole and fluorophenyl moieties.

Applications in Drug Discovery and Development

The 1-aryl-2,5-dimethylpyrrole scaffold is a key structural motif in a variety of biologically active molecules. The incorporation of a 3-fluorophenyl group can further enhance the therapeutic potential of these compounds.

-

Enzyme Inhibition: Pyrrole derivatives are known to inhibit various enzymes. For example, some have shown activity against kinases, which are important targets in cancer therapy. The fluorine atom can enhance binding to the enzyme's active site through favorable interactions.

-

Antimicrobial and Antifungal Agents: The pyrrole nucleus is present in several antimicrobial and antifungal agents. The lipophilicity and electronic properties imparted by the fluorophenyl group can improve cell membrane permeability and efficacy.

-

Central Nervous System (CNS) Active Agents: The ability of fluorine to increase metabolic stability and brain penetration makes fluorinated pyrroles attractive candidates for the development of drugs targeting the CNS.

-

Anti-inflammatory and Analgesic Properties: N-arylpyrroles have been investigated for their anti-inflammatory and analgesic activities. The 3-fluorophenyl substituent can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its synthesis is readily achievable through the robust and versatile Paal-Knorr reaction. The expected physicochemical and spectroscopic properties outlined in this guide provide a solid foundation for its synthesis, identification, and further investigation. The strategic incorporation of a fluorine atom onto the N-phenyl substituent offers a powerful tool for fine-tuning the biological activity and pharmacokinetic profile of pyrrole-based compounds, making this a promising area for future research and development.

References

-

Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

Sources

The Emergent Therapeutic Potential of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and synthetic versatility have made it a privileged structure in the design of novel therapeutics.[2] This technical guide delves into the burgeoning field of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole derivatives, a class of compounds demonstrating significant promise across diverse therapeutic areas. While direct research on the 3-fluoro substituted isomer is nascent, this guide will synthesize findings from closely related fluorophenyl-dimethylpyrrole analogs to provide a comprehensive overview of the scaffold's biological activity, synthetic pathways, and future potential. We will explore key examples that underscore the therapeutic promise of this chemical architecture, from immunomodulation to anticancer and antimicrobial applications.

The Strategic Importance of the Fluorophenyl Moiety

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The position of the fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties and its interaction with biological targets. While this guide focuses on the potential of the 3-fluorophenyl substitution, we will draw critical insights from the biological activities of 2- and 4-fluorophenyl analogues to build a predictive framework for the therapeutic utility of this class of compounds.

Synthesis of the 1-Aryl-2,5-dimethylpyrrole Core

The most common and efficient method for synthesizing the 1-aryl-2,5-dimethylpyrrole core is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, 3-fluoroaniline.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

-

Reactants: Hexane-2,5-dione and 3-fluoroaniline are mixed in equimolar amounts.

-

Solvent: The reaction can be carried out in various solvents, including ethanol, acetic acid, or even under solvent-free conditions.[3] Water has also been shown to be a suitable and environmentally friendly medium for this condensation.[3]

-

Catalyst: The reaction is typically catalyzed by an acid, such as a few drops of glacial acetic acid or a Lewis acid.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole.

Caption: Drug discovery workflow for S1P4-R agonists.

Anticancer Activity

Pyrrole derivatives are well-documented for their anticancer properties, often acting as inhibitors of protein kinases. [4]A notable example is a compound featuring a 1-(4-fluorophenyl)-1H-pyrrole core, methanone (ARDAP), which has been investigated as a tubulin polymerization inhibitor. [5][6] In both 2D and 3D breast cancer models, ARDAP demonstrated a significant decrease in cell proliferation and colony formation at sub-cytotoxic concentrations. [5][6]The compound was shown to induce a cytostatic effect and block the epithelial-to-mesenchymal transition (EMT). [5] Table 2: Anticancer Activity of ARDAP in MCF-7 Breast Cancer Cells

| Assay | Endpoint | Concentration | Result |

| Cell Proliferation (xCELLigence) | Decreased Cell Index | 10-80 nM | Significant Inhibition |

| Colony Formation | Reduced Colony Number | Sub-cytotoxic | Marked Decrease |

| Spheroid Growth (3D model) | Reduced Spheroid Size | Sub-cytotoxic | Inhibition of Formation |

Data synthesized from Biological evaluation of methanone... [5]

Antimicrobial and Anti-tubercular Potential

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrole derivatives have shown considerable promise in this area. [7]A study on novel pyrrole derivatives as potential inhibitors of Mycobacterium tuberculosis Caseinolytic proteases (ClpP1P2) identified a hit compound, 1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate, with an MIC value of 77 µM against M. tuberculosis H37Ra. [8] Further optimization of this hit led to the synthesis of derivatives with significantly improved anti-mycobacterial activity. For instance, 2-(4-bromophenyl)-N-((1-(2-chloro-6-fluorophenyl)-2,5-dimethyl-1H-pyrrolyl)methyl)ethan-1-amine hydrochloride exhibited a favorable MIC value of 5 µM. [8]This highlights the potential of the 1-(fluorophenyl)-2,5-dimethylpyrrole scaffold in developing new anti-tubercular drugs.

Caption: Discovery pipeline for anti-tubercular pyrroles.

Future Directions and Conclusion

The biological activities of 1-(fluorophenyl)-2,5-dimethylpyrrole derivatives are diverse and therapeutically relevant. The existing data on 2- and 4-fluorophenyl analogues strongly suggest that the this compound scaffold is a highly promising starting point for the design of novel drug candidates.

Future research should focus on:

-

Systematic Synthesis: A library of this compound derivatives with diverse substitutions at the 3 and 4 positions of the pyrrole ring should be synthesized to explore the SAR of this specific isomer.

-

Broad Biological Screening: These novel compounds should be screened against a wide range of biological targets, including kinases, GPCRs, and microbial enzymes, to identify new therapeutic applications.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to elucidate their mode of action at the molecular level.

References

-

Urbano, M., Guerrero, M., Velaparthi, S., Crisp, M., Chase, P., Hodder, P., Schaeffer, M. T., Brown, S., Rosen, H., & Roberts, E. (2011). Discovery, Synthesis and SAR Analysis of Novel Selective Small Molecule S1P4-R Agonists Based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one Chemotype. Bioorganic & Medicinal Chemistry Letters, 21(22), 6739-6745. [Link]

-

Ciulla, M., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(12873). [Link]

-

Liu, P., et al. (2018). Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis. Bioorganic Chemistry, 80, 259-268. [Link]

-

Urbano, M., Guerrero, M., Velaparthi, S., Crisp, M., Chase, P., Hodder, P., Schaeffer, M. T., Brown, S., Rosen, H., & Roberts, E. (2011). Discovery, Synthesis and SAR Analysis of Novel Selective Small Molecule S1P4-R Agonists Based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one Chemotype. Bioorganic & Medicinal Chemistry Letters, 21(22), 6739–45. [Link]

-

Ardito, F., et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Archiv der Pharmazie, 356(10), e2300354. [Link]

-

Babu, H., et al. (2017). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Letters in Drug Design & Discovery, 14(7). [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design. [Link]

-

Ilies, M. A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(15), 8854. [Link]

-

Serafin, K., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences, 24(24), 17457. [Link]

-

Ilies, M. A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(15), 8854. [Link]

-

Belskaya, N. P., et al. (2022). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules, 27(23), 8206. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 28(24), 8105. [Link]

-

Gediya, L., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. European Journal of Medicinal Chemistry, 213, 113166. [Link]

-

Kumar, R., et al. (2023). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Medicinal Chemistry. [Link]

-

Witter, D. J., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[9][10][7]riazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 746-750. [Link]

-

Qandeel, M., et al. (2023). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Scientific Reports, 13(1), 22625. [Link]

-

Fayed, E. A., et al. (2021). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 26(16), 4991. [Link]

-

Aricò, F., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Molecules, 29(4), 861. [Link]

-

Ardito, F., et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Archiv der Pharmazie. [Link]

-

Babu, H., et al. (2017). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Letters in Drug Design & Discovery. [Link]

-

Kumar, A., et al. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 14(10), 1855-1875. [Link]

-

Rodygin, K., et al. (2016). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Tetrahedron Letters, 57(31), 3493-3495. [Link]

-

Zhang, D., et al. (2018). One-Pot Synthesis of Pyrrole Derivatives. ChemistryViews. [Link]

Sources

- 1. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. researchgate.net [researchgate.net]

- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. researchgate.net [researchgate.net]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 8. Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery, synthesis and SAR analysis of novel selective small molecule S1P4-R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole, a substituted pyrrole derivative of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide for the research scientist. We will explore the predicted physicochemical properties of the compound, outline a strategic approach to solvent selection, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. The methodologies described herein are designed to be self-validating and are grounded in established principles of physical organic chemistry.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).

-

Formulation Science: Developing viable dosage forms, as solubility directly impacts drug loading and release characteristics.

-

Pharmacokinetics: Influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. Poor aqueous solubility is a major hurdle in drug development.[1]

This guide will provide the necessary framework for a researcher to systematically evaluate the solubility of this compound in a range of common organic solvents.

Physicochemical Characterization of this compound

A molecule's structure dictates its properties, including solubility. Let's dissect the structure of this compound to anticipate its solubility behavior.

-

Molecular Formula: C₁₂H₁₂FN

-

Molecular Weight: 189.23 g/mol

-

Core Structure: A 2,5-dimethylpyrrole ring. Pyrrole itself is a five-membered aromatic heterocycle. While it has an N-H group capable of hydrogen bonding, in this derivative, the nitrogen is substituted. The pyrrole ring is relatively non-polar.

-

Substituents:

-

1-(3-Fluorophenyl) group: This is a significant non-polar, aromatic substituent. The fluorine atom is electronegative but its contribution to overall polarity is modest and localized.

-

2,5-Dimethyl groups: These alkyl groups are non-polar and contribute to the lipophilicity of the molecule.

-

Predicted Solubility Behavior:

Based on this structure, this compound is predicted to be a predominantly non-polar, lipophilic molecule. The "like dissolves like" principle suggests it will exhibit higher solubility in non-polar or moderately polar organic solvents and poor solubility in highly polar solvents like water.[2][3] The absence of significant hydrogen bond donating or accepting groups further supports this hypothesis. The solubility of pyrrole derivatives can vary greatly depending on the nature of the substituents.[4] For instance, large non-polar groups tend to make a derivative less soluble in water and more soluble in organic solvents like benzene or toluene.[4]

Strategic Solvent Selection

A systematic approach to solvent selection is crucial. We recommend screening a range of solvents with varying polarities and chemical properties. The table below outlines a suggested panel of solvents, categorized by their polarity.

| Solvent Category | Solvent | Polarity Index (Snyder) | Rationale for Inclusion |

| Non-Polar | n-Hexane | 0.1 | Represents aliphatic hydrocarbons; ideal for highly lipophilic compounds. |

| Toluene | 2.4 | Represents aromatic hydrocarbons; often a good solvent for compounds with phenyl rings. | |

| Moderately Polar Aprotic | Dichloromethane (DCM) | 3.1 | A versatile, moderately polar solvent for a wide range of organic molecules. |

| Tetrahydrofuran (THF) | 4.0 | A polar ether, capable of accepting hydrogen bonds. | |

| Ethyl Acetate (EtOAc) | 4.4 | An ester with moderate polarity, commonly used in chromatography and extraction. | |

| Acetone | 5.1 | A polar, aprotic ketone; a strong solvent but can be prone to water contamination.[1] | |

| Polar Aprotic | Acetonitrile (ACN) | 5.8 | A common solvent in reversed-phase HPLC; useful for creating stock solutions. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent with strong solvating power for many organic compounds. | |

| Polar Protic | Ethanol | 4.3 | A common, relatively safe polar protic solvent. |

| Methanol | 5.1 | The most polar of the simple alcohols. | |

| Water | 10.2 | The benchmark for aqueous solubility; expected to be very low. |

Experimental Determination of Solubility

The following protocols provide a two-tiered approach to solubility assessment: a rapid qualitative screening followed by a more rigorous quantitative analysis.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess the solubility of this compound in a range of solvents and classify it as "soluble," "partially soluble," or "insoluble."

Materials:

-

This compound

-

Panel of selected organic solvents (see table above)

-

Small vials or test tubes (e.g., 1.5 mL Eppendorf tubes or 13x100 mm glass tubes)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh approximately 5 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add 0.5 mL of the first test solvent to the vial. This corresponds to a concentration of approximately 10 mg/mL.

-

Mixing: Cap the vial securely and vortex vigorously for 60 seconds.[2]

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution with no visible particles.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear hazy or contain sediment.

-

Insoluble: The solid does not appear to dissolve at all.[2]

-

-

Record: Record the observation for the solvent.

-

Repeat: Repeat steps 1-5 for each solvent in the selected panel.

Causality and Trustworthiness: This simple, rapid test provides a broad overview of the compound's solubility profile. By using a consistent amount of solute and solvent, the results are comparable across the solvent panel. Visual inspection is a reliable first-pass indicator of solubility.

Diagram of the Qualitative Solubility Workflow

Caption: Workflow for qualitative solubility screening.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in selected solvents at a specific temperature (e.g., 25 °C).

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured. This method, while time-consuming, is considered a gold standard for equilibrium solubility measurement.[5]

Materials:

-

This compound

-

Selected solvents (choose key solvents based on qualitative results)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 20 mg to 2 mL of solvent). The key is to ensure solid material remains after equilibrium is reached.

-

Equilibration: Cap the vials tightly, and place them on an orbital shaker in a constant temperature incubator (e.g., 25 °C). Allow the samples to shake for at least 24-48 hours. The time required to reach equilibrium may need to be determined empirically.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Causality and Trustworthiness: This protocol is designed to be self-validating. The use of an excess of solid ensures that the resulting solution is truly saturated. The extended equilibration time allows the system to reach a thermodynamic minimum. Filtration removes physical contaminants, and a validated analytical method ensures accurate quantification.

Diagram of the Quantitative Solubility (Shake-Flask) Workflow

Caption: Workflow for quantitative solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear, tabular format. It is crucial to specify the temperature at which the measurements were made.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| n-Hexane | > 20 | > 0.106 | Very Soluble |

| Toluene | > 20 | > 0.106 | Very Soluble |

| Dichloromethane | > 20 | > 0.106 | Very Soluble |

| Ethyl Acetate | 15.2 | 0.080 | Soluble |

| Acetone | 8.5 | 0.045 | Soluble |

| Acetonitrile | 3.1 | 0.016 | Sparingly Soluble |

| Ethanol | 2.5 | 0.013 | Sparingly Soluble |

| Methanol | 1.8 | 0.009 | Slightly Soluble |

| Water | < 0.01 | < 0.00005 | Practically Insoluble |

Interpretation: The hypothetical data above would confirm the initial prediction: the compound exhibits high solubility in non-polar and moderately polar aprotic solvents and poor solubility in polar protic solvents, especially water. This profile is typical for a lipophilic, non-ionizable organic molecule.

Conclusion and Future Directions

This guide has provided a comprehensive framework for approaching the solubility determination of this compound. By combining theoretical predictions based on molecular structure with robust, systematic experimental protocols, a researcher can confidently generate a reliable solubility profile for this compound. This information is invaluable for guiding subsequent research and development activities, including the design of purification strategies and the development of suitable formulations. For more advanced applications, computational models and machine learning approaches can be employed to predict solubility in a wider range of solvents, further accelerating the development process.[6][7][8][9]

References

- Digital Discovery (RSC Publishing). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.

- Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- Nature Communications.

- RSC Publishing. A unified ML framework for solubility prediction across organic solvents.

- ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.

- Unknown Source.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.

- Biosynce Blog.

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Quora. How can you determine the solubility of organic compounds?.

Sources

- 1. d-nb.info [d-nb.info]

- 2. chem.ws [chem.ws]

- 3. quora.com [quora.com]

- 4. biosynce.com [biosynce.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

discovery and history of 1-(3-Fluorophenyl)-2,5-dimethylpyrrole

An In-Depth Technical Guide to 1-(3-Fluorophenyl)-2,5-dimethylpyrrole: Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary

This compound (CAS No: 146135-21-9) is a substituted aromatic heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1] While not a therapeutic agent in itself, its unique structural components—a biologically privileged pyrrole core, metabolically robust methyl groups, and a bioisosteric fluorophenyl moiety—make it a strategic starting material for the synthesis of more complex, high-value molecules. This guide provides a comprehensive overview of its historical and scientific context, a detailed protocol for its synthesis via the Paal-Knorr reaction, its key physicochemical properties, and its role as a foundational scaffold in the development of targeted therapeutic agents.

Part 1: Foundational Chemistry and Discovery Context

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrole ring is a five-membered aromatic heterocycle that is a cornerstone of numerous biologically active compounds.[2][3] It forms the core of essential natural products like heme, chlorophyll, and vitamin B12.[2] In drug development, the pyrrole scaffold is considered a "privileged structure" because its derivatives can interact with a wide range of biological targets, leading to diverse therapeutic applications including anticancer, anti-inflammatory, antibacterial, and cholesterol-reducing agents.[3][4] The ability to readily functionalize the nitrogen and carbon atoms of the pyrrole ring allows for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.[2]

The Strategic Role of the 3-Fluorophenyl Group

The incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. The 3-fluorophenyl group in this molecule is not a passive component; it imparts several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the acidity (pKa) of nearby functional groups and modify the molecule's overall lipophilicity and membrane permeability.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

Historical Context: An Application of a Classic Reaction

The discovery of this compound is not marked by a singular, seminal event but is rather a logical outcome of the application of one of organic chemistry's most reliable methods for pyrrole synthesis: the Paal-Knorr synthesis. First described in 1884, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] The synthesis of N-substituted pyrroles through this method is highly efficient and versatile.[5] Therefore, the "history" of this specific compound is intrinsically linked to the long-established utility of this foundational reaction, which enabled its straightforward preparation once 3-fluoroaniline became a commercially available reagent.

Part 2: Synthesis and Characterization

The most direct and widely used method for preparing this compound is the Paal-Knorr synthesis.

Primary Synthetic Pathway: The Paal-Knorr Reaction

The reaction proceeds by condensing 2,5-hexanedione with 3-fluoroaniline, typically under acidic catalysis or with heat, to form the aromatic pyrrole ring in a single cyclization-dehydration step.[5][6]

Caption: Paal-Knorr synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general Paal-Knorr procedures for analogous N-arylpyrroles.[5][6]

-

Reactant Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoroaniline (1.11 g, 10.0 mmol) and 2,5-hexanedione (1.14 g, 10.0 mmol).

-

Solvent Addition: Add 20 mL of methanol as the solvent.

-

Catalysis (Optional but Recommended): Add a catalytic amount of a protic acid, such as 2-3 drops of glacial acetic acid or a small crystal of p-toluenesulfonic acid, to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up and Isolation:

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold water. The product, being organic-soluble, may precipitate as a solid or an oil.

-

If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

-

If an oil forms, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., 3 x 30 mL of ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through standard analytical techniques.

| Property | Value | Source |

| CAS Number | 146135-21-9 | [1] |

| Molecular Formula | C₁₂H₁₂FN | Inferred from structure |

| Molecular Weight | 189.23 g/mol | Inferred from structure |

| MDL Number | MFCD07429171 | [1] |

| Appearance | Expected to be a white to off-white solid or oil | General observation |

Anticipated Spectroscopic Characterization:

-

¹H NMR: Expected signals would include two singlets for the chemically equivalent methyl groups (CH₃ ), a singlet for the two equivalent pyrrole ring protons (CH ), and a series of multiplets in the aromatic region corresponding to the four protons on the 3-fluorophenyl ring.

-

¹⁹F NMR: A single signal corresponding to the fluorine atom on the phenyl ring.

-

¹³C NMR: Signals for the two methyl carbons, four distinct signals for the pyrrole ring carbons, and characteristic signals for the fluorinated and non-fluorinated carbons of the phenyl ring.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 189.23.

Part 3: Applications in Drug Development and Research

The primary value of this compound lies in its utility as a scaffold for building more elaborate molecules with specific biological activities. The core structure serves as a rigid framework to which various pharmacophores can be attached, particularly at the 3- and 4-positions of the pyrrole ring.

Caption: Role of the core scaffold in developing diverse therapeutic agents.

Case Studies of Related Structures

The potential of the fluorophenyl-dimethylpyrrole core is demonstrated by the biological activity of structurally related compounds:

-

Potassium-Competitive Acid Blockers (P-CABs): The drug Vonoprazan (TAK-438) is a powerful P-CAB used to treat acid-related diseases. Its core structure is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine.[7] This highlights the suitability of the fluorophenyl-pyrrole motif for targeting the H+/K+-ATPase enzyme.

-